Tris(lauroyloxy)octylstannane

Description

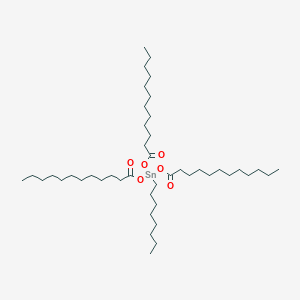

Tris(lauroyloxy)octylstannane is an organotin compound characterized by an octyl group bonded to a tin atom, which is further substituted with three lauroyloxy (C11H23COO<sup>-</sup>) groups. Organotin compounds are widely used as stabilizers in polyvinyl chloride (PVC) production, catalysts in industrial reactions, and biocides .

Properties

CAS No. |

56046-99-2 |

|---|---|

Molecular Formula |

C44H86O6Sn |

Molecular Weight |

829.9 g/mol |

IUPAC Name |

[di(dodecanoyloxy)-octylstannyl] dodecanoate |

InChI |

InChI=1S/3C12H24O2.C8H17.Sn/c3*1-2-3-4-5-6-7-8-9-10-11-12(13)14;1-3-5-7-8-6-4-2;/h3*2-11H2,1H3,(H,13,14);1,3-8H2,2H3;/q;;;;+3/p-3 |

InChI Key |

ZCVZSTMWOQNVHQ-UHFFFAOYSA-K |

Canonical SMILES |

CCCCCCCCCCCC(=O)O[Sn](CCCCCCCC)(OC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC |

Origin of Product |

United States |

Preparation Methods

Chemical Background and Structure

Tris(lauroyloxy)octylstannane consists of a tin (Sn) atom bonded to:

- One octyl group (C8H17),

- Three lauroyloxy groups (C11H23COO−).

The general formula can be represented as:

$$

\text{C}8\text{H}{17}\text{-Sn}(OCOC{11}H{23})_3

$$

This compound belongs to the class of organotin triesters, where the tin atom is tetravalent and bonded to one alkyl and three ester groups.

Preparation Methods of this compound

General Synthetic Route

The preparation of this compound typically involves the esterification of a suitable octyl-substituted tin precursor with lauroyl chloride or lauric acid derivatives under controlled conditions. The general synthetic approach is as follows:

- Starting Material: Octyltrichlorostannane (octyl-SnCl3) or octyltrihydroxystannane (octyl-Sn(OH)3) serves as the organotin core precursor.

- Esterification Reaction: The three available reactive sites on the tin center (typically Sn–Cl or Sn–OH) are converted into lauroyloxy esters by reaction with lauroyl chloride (dodecanoyl chloride) or lauric acid in the presence of a base or catalyst.

- Purification: The crude product is purified by distillation or recrystallization to obtain the this compound with high purity.

Specific Preparation Protocols

Esterification of Octyltrichlorostannane with Lauroyl Chloride

$$

\text{C}8\text{H}{17}\text{-SnCl}3 + 3 \text{C}{11}\text{H}{23}\text{COCl} \xrightarrow[\text{Base}]{\text{Solvent}} \text{C}8\text{H}{17}\text{-Sn}(OCOC{11}H{23})3 + 3 \text{HCl}

$$

-

- Solvent: Anhydrous benzene or toluene

- Base: Triethylamine or pyridine to neutralize HCl formed

- Temperature: 0–50 °C to control reaction rate and avoid side reactions

- Time: Several hours under inert atmosphere (nitrogen or argon) to prevent hydrolysis

Notes: The base scavenges the HCl byproduct, preventing tin center hydrolysis. The reaction is monitored by IR spectroscopy for disappearance of Sn–Cl bands and appearance of ester carbonyl bands.

Transesterification from Octyltrihydroxystannane

$$

\text{C}8\text{H}{17}\text{-Sn}(OH)3 + 3 \text{C}{11}\text{H}{23}\text{COOH} \xrightarrow[\text{Catalyst}]{\text{Heat}} \text{C}8\text{H}{17}\text{-Sn}(OCOC{11}H{23})3 + 3 \text{H}_2\text{O}

$$

-

- Catalyst: Acidic catalyst such as sulfuric acid or p-toluenesulfonic acid

- Temperature: 120–180 °C under reflux with removal of water (Dean-Stark apparatus)

- Time: 4–8 hours

- Solvent: High boiling point solvents like xylene or toluene

Notes: Water formed is continuously removed to drive equilibrium toward ester formation. The reaction requires anhydrous conditions to prevent hydrolysis.

Catalysts and Reaction Optimization

- Catalysts: Acid catalysts (e.g., sulfuric acid, p-toluenesulfonic acid) are effective in promoting esterification/transesterification. Alternatively, Lewis acids such as aluminum chloride may be used to activate the acyl group.

- Bases: For acyl chloride routes, bases like triethylamine neutralize HCl.

- Temperature: Moderate temperatures prevent decomposition of organotin compounds.

- Solvent Choice: Non-polar, aprotic solvents that dissolve both reactants and products are preferred.

- Inert Atmosphere: Nitrogen or argon atmosphere is used to avoid moisture and oxidation.

Analytical Data and Reaction Monitoring

Spectroscopic Analysis

| Technique | Purpose | Expected Observations |

|---|---|---|

| Infrared (IR) | Confirm ester formation | Strong C=O stretch near 1735 cm⁻¹; disappearance of Sn–Cl bands |

| Nuclear Magnetic Resonance (NMR) | Structure confirmation (¹H and ¹³C NMR) | Signals corresponding to octyl and lauroyloxy protons and carbons; tin coupling in ¹¹⁹Sn NMR |

| Gas Chromatography (GC) | Monitor purity and reaction progress | Decrease of starting materials; appearance of product peak |

Purity and Yield Data (Representative)

| Parameter | Value |

|---|---|

| Reaction yield | 75–90% |

| Purity (GC or HPLC) | >95% |

| Melting point | Dependent on sample, typically >50 °C |

| Tin content (ICP-MS) | Consistent with theoretical |

Research Findings and Literature Insights

- Organotin triesters like this compound are typically prepared via substitution of tin halides with carboxylates or by esterification of tin hydroxides with fatty acids.

- The choice of starting material influences reaction conditions: chlorides require base scavengers; hydroxides require acid catalysis and water removal.

- Reaction monitoring by GC and IR is critical to optimize reaction time and prevent overreaction or hydrolysis.

- Purification by vacuum distillation or recrystallization ensures removal of unreacted lauroyl chloride or lauric acid and byproducts.

- Stability studies indicate that this compound is sensitive to moisture and heat, requiring storage under inert atmosphere and low temperature.

Summary Table of Preparation Methods

| Method | Starting Material | Reagents/Catalysts | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Esterification with Lauroyl Chloride | Octyltrichlorostannane | Lauroyl chloride, triethylamine | 0–50 °C, inert atmosphere | High selectivity, fast reaction | Requires dry, inert conditions; HCl byproduct |

| Transesterification | Octyltrihydroxystannane | Lauric acid, acid catalyst | 120–180 °C, reflux, water removal | Avoids corrosive acyl chlorides | Longer reaction time; requires water removal |

Chemical Reactions Analysis

Tris(lauroyloxy)octylstannane undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form tin oxides.

Reduction: It can be reduced to form lower oxidation state tin compounds.

Substitution: The lauroyloxy groups can be substituted with other ligands under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Tris(lauroyloxy)octylstannane has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: This compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential use in drug delivery systems and as an antimicrobial agent.

Industry: It is used in the production of polymers and as a stabilizer in the manufacturing of plastics.

Mechanism of Action

The mechanism of action of Tris(lauroyloxy)octylstannane involves its interaction with molecular targets such as enzymes and cellular membranes. The lauroyloxy groups facilitate its incorporation into lipid bilayers, affecting membrane fluidity and function. Additionally, the tin center can interact with thiol groups in proteins, leading to potential biological effects .

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below compares Tris(lauroyloxy)octylstannane with structurally related organotin and silicon-based compounds:

Key Observations :

- The octyl group may improve compatibility with non-polar matrices like PVC .

- Silicon vs. Tin: Octyltrichlorosilane (silicon-based) shares an octyl chain but lacks catalytic activity, highlighting the unique role of tin in organometallic reactivity .

Decomposition Mechanisms

Evidence from lauroyloxy radical decomposition (e.g., decarboxylation to undecyl radicals and subsequent alkane/alkene formation ) suggests that this compound may degrade under similar conditions.

Toxicity and Regulatory Considerations

- This compound’s higher organic content may reduce acute toxicity but increase bioaccumulation risks.

- Regulatory Status: Organotins are heavily regulated under frameworks like the EU’s REACH. This compound would likely require hazard communication akin to Di-n-butyltin dilaurate, including safety data sheets (SDS) with first-aid measures (e.g., skin washing, medical consultation ).

Grouping/Read-Across Analysis

Per , structural similarities (e.g., ester groups, carbon chain length) allow hazard extrapolation from related compounds:

- Shared Functional Groups : Lauroyloxy esters in this compound and Di-n-butyltin dilaurate suggest comparable hydrolysis rates and metabolite profiles.

- Carbon Chain Effects : Longer chains (e.g., octyl vs. butyl) may delay degradation, increasing environmental persistence .

Q & A

Q. What are the recommended methods for synthesizing Tris(lauroyloxy)octylstannane, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves ligand exchange reactions between tin precursors (e.g., tin halides or oxides) and lauroyloxy ligands under controlled conditions. For example, tributyltin compounds (e.g., tributyltin chloride) may react with lauroyl chloride in anhydrous solvents like toluene or hexane. Key considerations:

- Inert atmosphere : Prevents oxidation of tin intermediates .

- Temperature : Moderate heating (60–80°C) facilitates ligand substitution without decomposition.

- Purification : Column chromatography or recrystallization removes unreacted ligands or tin byproducts .

- Yield optimization requires stoichiometric control of reactants and monitoring via techniques like FT-IR to confirm ligand binding .

Q. How can researchers characterize the structural and thermal properties of this compound?

- Methodological Answer :

- Structural analysis :

- FT-IR : Identifies Sn-O-C bonds (peaks ~500–600 cm⁻¹) and lauroyloxy C=O stretches (~1740 cm⁻¹) .

- ¹H/¹³C NMR : Resolves alkyl chain environments (e.g., octyl vs. lauroyloxy groups) and confirms substitution completeness .

- Thermal stability :

- TGA/DSC : Assess decomposition temperatures (typically >200°C for organotin compounds) and phase transitions. For example, lauroyloxy-substituted tin compounds may show improved thermal stability due to bulky ligand shielding .

Q. What are the primary applications of this compound in polymer science?

- Methodological Answer : This compound acts as a nucleating or stabilizing agent in polymer matrices (e.g., isotactic polypropylene, iPP). Key applications:

- Crystallization enhancement : Lauroyloxy groups improve dispersion in non-polar polymers, reducing haze (e.g., from 36.03% to 9.89% in iPP composites) .

- Mechanical properties : Optimized ligand substitution balances polarity and compatibility, enhancing tensile strength without compromising optical clarity .

Advanced Research Questions

Q. How do lauroyloxy substituents influence the reactivity and environmental persistence of organotin compounds?

- Methodological Answer :

- Reactivity : Bulky lauroyloxy ligands hinder nucleophilic attacks on the tin center, reducing catalytic activity but enhancing stability .

- Environmental persistence : Long alkyl chains increase hydrophobicity, promoting bioaccumulation. Toxicity studies on analogous compounds (e.g., LD₅₀ = 1–5 g/kg in rodents) suggest moderate acute toxicity, necessitating rigorous handling protocols .

- Degradation pathways : Investigate via GC-MS or LC-MS to identify breakdown products (e.g., tin oxides or carboxylic acids) under UV/thermal stress .

Q. What experimental strategies resolve contradictions in reported crystallization efficiency data for lauroyloxy-substituted tin additives?

- Methodological Answer : Discrepancies may arise from:

- Polymer matrix purity : Trace additives (e.g., antioxidants) alter nucleation kinetics. Use solvent-washed iPP for controlled studies .

- Analytical techniques : Compare DSC cooling rates (e.g., 10°C/min vs. 20°C/min) to assess crystallization half-time variability .

- Composite preparation : Ensure homogeneous dispersion via melt-blending (e.g., twin-screw extrusion) rather than solvent casting to mimic industrial conditions .

Q. How can researchers design experiments to probe the interaction of this compound with biological systems?

- Methodological Answer :

- In vitro assays : Use cell lines (e.g., HepG2) to assess cytotoxicity via MTT assays. Pre-dissolve the compound in DMSO (<0.1% v/v) to maintain solubility .

- Membrane interactions : Employ fluorescence anisotropy with lipid bilayers to study membrane disruption potential.

- Metabolic profiling : Use ¹⁹Sn NMR to track tin speciation in biological fluids .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.